molecular formula C6H6BrN<br>BrC6H4NH2<br>C6H6BrN B143363 4-Bromoaniline CAS No. 106-40-1

4-Bromoaniline

Cat. No.: B143363
CAS No.: 106-40-1
M. Wt: 172.02 g/mol
InChI Key: WDFQBORIUYODSI-UHFFFAOYSA-N
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Description

4-Bromoaniline, also known as para-bromoaniline, is an organic compound belonging to the class of arylamines. It features a benzene ring substituted with a bromine atom at the para position and an amino group. This compound is a white to yellowish crystalline solid with a distinct odor. It is commercially available and used as a building block in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromoaniline can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the bromination of aniline under controlled conditions to ensure selective substitution at the para position. This process may involve the use of protecting groups to prevent multiple brominations .

Chemical Reactions Analysis

4-Bromoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

4-Bromoaniline can be compared with other halogenated anilines, such as:

    4-Chloroaniline: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and applications.

    4-Fluoroaniline: Contains a fluorine atom, leading to distinct electronic properties and reactivity.

    4-Iodoaniline: Features an iodine atom, which affects its reactivity and use in organic synthesis.

Uniqueness: this compound’s bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. Its applications in various fields, including pharmaceuticals and agrochemicals, highlight its importance .

Properties

IUPAC Name

4-bromoaniline
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InChI

InChI=1S/C6H6BrN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2
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InChI Key

WDFQBORIUYODSI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1N)Br
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Molecular Formula

C6H6BrN, Array
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Related CAS

624-19-1 (hydrochloride)
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DSSTOX Substance ID

DTXSID7021867
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Molecular Weight

172.02 g/mol
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Physical Description

P-bromoaniline is a brown solid with a sweet odor. (NTP, 1992), Colorless solid; [Hawley] Brown solid; [CAMEO] White or brown powder; [MSDSonline], COLOURLESS CRYSTALS.
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Boiling Point

Decomposes (NTP, 1992), 219.7 °C, BP: decomposes, 223 °C
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), Very soluble in alcohol and ether; insoluble in cold water, Solubility in water: poor
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Density

1.497 at 212 °F (NTP, 1992) - Denser than water; will sink, 1.4970 at 99.6 °C/4 °C, Relative density (water = 1): 1.5 (100 °C)
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Vapor Density

5.9 (Air = 1), Relative vapor density (air = 1): 5.9
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Vapor Pressure

0.04 [mmHg], Vapor pressure, Pa at 25 °C: 22.6
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Color/Form

Bipyramidal rhombic crystals, needles from 60% alcohol, Colorless crystals

CAS No.

106-40-1
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Melting Point

151.5 °F (NTP, 1992), 66-66.5 °C, 66 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromoaniline
Reactant of Route 2
4-Bromoaniline
Reactant of Route 3
4-Bromoaniline
Reactant of Route 4
4-Bromoaniline
Reactant of Route 5
4-Bromoaniline
Reactant of Route 6
4-Bromoaniline
Customer
Q & A

ANone: The molecular formula of 4-Bromoaniline is C6H6BrN, and its molecular weight is 172.02 g/mol.

ANone: Yes, several spectroscopic techniques have been employed to characterize this compound and its derivatives. These include:

  • NMR Spectroscopy (1H NMR, 13C NMR, 13C DEPT): NMR provides detailed information about the structure and bonding within the molecule. [, , ]
  • Infrared Spectroscopy (FTIR): FTIR helps identify functional groups present in the molecule by analyzing the vibrational modes of its bonds. [, , , , , ]
  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, providing valuable structural information. [, , , , ]
  • UV-Visible Spectroscopy: This technique helps analyze the compound's electronic transitions and provides information about its conjugation and chromophores. [, , , ]
  • X-ray Diffraction (XRD): XRD is used to determine the crystal structure of solid-state compounds, providing insights into their packing and intermolecular interactions. [, , ]

ANone: this compound demonstrates varying stability depending on the environmental conditions. Studies show that haloanilines, including this compound, degrade rapidly in the presence of chlorine (approximately 100% degradation within an hour at a concentration of 1 mg/L). Conversely, they exhibit higher stability in the presence of chloramine, with around 20% remaining even after 120 hours at a similar concentration. [] Additionally, research indicates that haloanilines generally maintain stability in the absence of disinfectants, showing less than 30% degradation across a pH range of 5-9 over 120 hours. []

ANone: Yes, this compound serves as a versatile building block in organic synthesis. One prominent application is its utilization in Suzuki coupling reactions. This palladium-catalyzed reaction forms carbon-carbon bonds between an organoboron species and a halide, enabling the synthesis of complex molecules. The presence of the bromine atom in this compound makes it a suitable substrate for this reaction, allowing for the introduction of a variety of substituents onto the aromatic ring. [, ]

ANone: 2-Fluoro-4-bromobiphenyl is a crucial intermediate in the production of flurbiprofen, a widely used non-steroidal anti-inflammatory drug. A practical method for synthesizing 2-Fluoro-4-bromobiphenyl involves using methyl nitrite and 2-fluoro-4-bromoaniline. This process, while effective, necessitates careful handling due to the toxic and potentially explosive nature of methyl nitrite gas. []

ANone: this compound, similar to other haloanilines, exhibits neurotoxic effects. Studies in rats have demonstrated that a single, high dose of this compound can induce hindlimb paralysis, gait abnormalities, decreased grip strength, and other neurological deficits. These effects are associated with spongy changes in the white matter of the spinal cord and brainstem, as well as nerve fiber degeneration in peripheral nerves. The order of neurotoxic potential among haloanilines, when compared at near-lethal doses, appears to be this compound > 4-Fluoroaniline ≥ 4-Chloroaniline > 4-Iodoaniline. []

ANone: Recent research has identified the presence of haloanilines, including 2-chloroaniline, 2-bromoaniline, 2,4-dichloroaniline, 2-chloro-4-bromoaniline, 4-chloro-3-nitroaniline, and 2-chloro-4-nitroaniline, as disinfection byproducts (DBPs) in drinking water. [] This discovery is concerning because these compounds exhibit significant cytotoxicity. Studies using HepG2 cell assays revealed that the EC50 values of eight haloanilines were remarkably lower than regulated DBPs like trichloromethane and dichloroacetic acid. Notably, 2-chloro-4-nitroaniline demonstrated the lowest toxic concentration (1 μM), which is 500 times lower than that of dichloroacetic acid. [] This emphasizes the potential health risks associated with haloaniline contamination in drinking water and underscores the need for further investigation into their formation and control.

ANone: High-performance liquid chromatography (HPLC) coupled with various detectors is widely used for analyzing this compound and its metabolites:

  • HPLC-UV: This technique combines the separation power of HPLC with the sensitivity of UV detection, allowing for the quantification of metabolites. [, ]
  • HPLC-ICP-MS: By coupling HPLC with inductively coupled plasma mass spectrometry, researchers can achieve highly sensitive and selective detection of bromine-containing metabolites, even at trace levels. This method proves particularly useful in excretion balance studies and metabolite profiling. [, ]
  • HPLC-oaTOFMS: This technique, utilizing orthogonal-acceleration time-of-flight mass spectrometry, offers high mass accuracy and resolution, aiding in the identification and structural elucidation of unknown metabolites. [, ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is employed to analyze volatile compounds, including this compound, and their isotopic ratios. [, ]

ANone: While specific data on the ecotoxicological effects of this compound might be limited, its presence as a potential contaminant in water sources raises concerns due to its association with other haloanilines. Research indicates that haloanilines, formed as disinfection byproducts during water treatment, exhibit cytotoxicity and pose potential health risks. [] Therefore, further investigations are necessary to understand the long-term environmental fate, bioaccumulation potential, and impact of this compound and similar compounds on various ecosystems. This knowledge is crucial for developing effective strategies to mitigate any negative environmental consequences.

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